

What is the chemical structure of Flavanthrinin?

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Compound of Interest

Compound Name: *Flavanthrinin*

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Flavanthrinin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrinin, a naturally occurring phenanthrene derivative, has garnered interest within the scientific community for its notable biological activities. This technical guide provides a detailed overview of the chemical structure of **Flavanthrinin**, alongside a summary of its reported biological efficacy. The document outlines the experimental protocols for the isolation, purification, and structural elucidation of this compound, primarily from its natural source, *Dioscorea bulbifera*. Furthermore, this guide presents key quantitative data in a structured format to facilitate comparative analysis and future research endeavors.

Chemical Structure and Properties

Flavanthrinin is chemically identified as 4-methoxyphenanthrene-2,7-diol.^[1] Its structure consists of a phenanthrene core with two hydroxyl groups at positions 2 and 7, and a methoxy group at position 4.

Table 1: Chemical Identifiers and Properties of **Flavanthrinin**^[1]

Identifier/Property	Value
IUPAC Name	4-methoxyphenanthrene-2,7-diol
Molecular Formula	C ₁₅ H ₁₂ O ₃
Molecular Weight	240.25 g/mol
CAS Number	130827-45-1
SMILES	<chem>COC1=C2C(=CC(=C1)O)C=CC3=C2C=CC(=C3)O</chem>
InChIKey	CJYQJCATAOEZRC-UHFFFAOYSA-N

Biological Activity

Flavanthrinin has demonstrated significant antibacterial activity against various skin-associated bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[2][3]} Its cytotoxic effects have also been evaluated.

Table 2: In Vitro Biological Activity of **Flavanthrinin**

Biological Activity	Test Organism/Cell Line	Measurement	Result	Reference
Antibacterial	<i>Staphylococcus aureus</i>	MIC	0.02 - 0.78 mg/mL	^{[2][3]}
Antibacterial	Methicillin-Resistant <i>S. aureus</i> (MRSA)	MIC	0.02 - 0.78 mg/mL	^{[2][3]}
Antibacterial	<i>Staphylococcus epidermidis</i>	MIC	0.02 - 0.78 mg/mL	^{[2][3]}
Cytotoxicity	Vero cells	CC ₅₀	0.41 ± 0.03 mg/mL	^{[2][3]}

MIC: Minimum Inhibitory Concentration; CC₅₀: 50% Cytotoxic Concentration

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural characterization of **Flavanthrinin**, as well as the protocols for assessing its biological activity.

Isolation and Purification of Flavanthrinin from *Dioscorea bulbifera*

Flavanthrinin has been successfully isolated from the bulbils of *Dioscorea bulbifera*.^{[2][3]} The general workflow for its extraction and purification is as follows:

- **Extraction:** Air-dried and pulverized bulbils of *D. bulbifera* are sequentially extracted with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane, ethyl acetate, and methanol or ethanol.^{[2][3]} The ethyl acetate extract has been shown to contain the highest concentration of **Flavanthrinin**.^{[2][3]}
- **Fractionation:** The crude ethyl acetate extract is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
- **Purification:** Fractions showing the presence of the target compound are further purified using preparative Thin-Layer Chromatography (prep-TLC) to yield pure **Flavanthrinin**.^{[2][3]}

Structural Elucidation

The chemical structure of the purified compound is elucidated using spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. The chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR experiments (like COSY, HSQC, and HMBC) are used to assemble the final structure of 4-methoxyphenanthrene-2,7-diol. The structure of **Flavanthrinin** has been confirmed through ¹H-NMR analysis.^[4]

Bioassay Protocols

The antibacterial activity of **Flavanthrinin** is quantified by determining its Minimum Inhibitory Concentration (MIC) using a microdilution method.^{[2][3]}

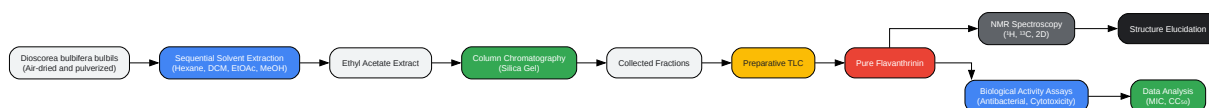
- A two-fold serial dilution of **Flavanthrinin** is prepared in a suitable broth medium in a 96-well microtiter plate.
- A standardized inoculum of the test bacteria (e.g., *S. aureus*, MRSA) is added to each well.
- The plate is incubated under appropriate conditions for the specific bacterium.
- The MIC is determined as the lowest concentration of **Flavanthrinin** that visibly inhibits the growth of the microorganism.

The cytotoxicity of **Flavanthrinin** is assessed against a mammalian cell line, such as Vero cells, using a standard method like the MTT assay.^{[2][3]}

- Vero cells are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are then treated with various concentrations of **Flavanthrinin** and incubated for a specified period (e.g., 24-48 hours).
- An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.
- The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of **Flavanthrinin** that reduces the viability of the cells by 50% compared to the untreated control.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation and identification of **Flavanthrinin**.



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Caption: Experimental workflow for the isolation and characterization of **Flavanthrinin**.

Conclusion

Flavanthrinin (4-methoxyphenanthrene-2,7-diol) is a natural product with promising antibacterial properties. This guide has provided a detailed account of its chemical structure, a summary of its biological activities with quantitative data, and an overview of the experimental protocols for its study. The presented information is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

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References

- 1. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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